Welcome to the BenchChem Online Store!
molecular formula C14H17NO2 B1284171 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-40-1

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No. B1284171
M. Wt: 231.29 g/mol
InChI Key: QNGMGMDGAYWQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07345056B2

Procedure details

To a stirring mixture of 9-benzyl-3-oxa-9-aza-bicyclo[3.3.1]nonan-7-one (1.1 g, 4.76 mmol) in EtOAc/HOAc (6 mL, 1:1, v/v) was added palladium on carbon (250 mg). The resulting mixture was stirred at room temperature under an atmosphere of hydrogen for 2 days. The suspension was filtered through Celite and the filtrate was concentrated under vacuum to give a quantitative yield of 3-oxa-9-aza-bicyclo[3.3.1]nonan-7-one as a yellow oil. This crude mixture was converted to the corresponding hydrochloric salt by the addition of HCl (3 mL, 1N aqueous HCl). The mixture was concentrated under reduced pressure and this process was repeated twice. Retention time (min)=0.231, Method [1], MS(ESI) 142.2 (M+H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
EtOAc HOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:13]2[CH2:14][C:15](=[O:17])[CH2:16][CH:9]1[CH2:10][O:11][CH2:12]2)C1C=CC=CC=1>CCOC(C)=O.CC(O)=O.[Pd]>[CH:9]12[NH:8][CH:13]([CH2:14][C:15](=[O:17])[CH2:16]1)[CH2:12][O:11][CH2:10]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2COCC1CC(C2)=O
Name
EtOAc HOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CC(=O)O
Step Two
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature under an atmosphere of hydrogen for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C12COCC(CC(C1)=O)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.